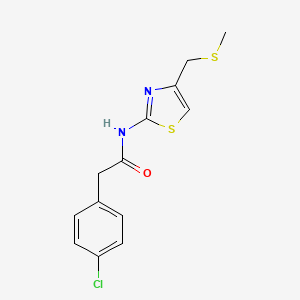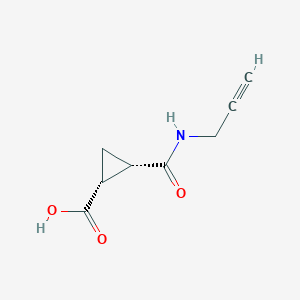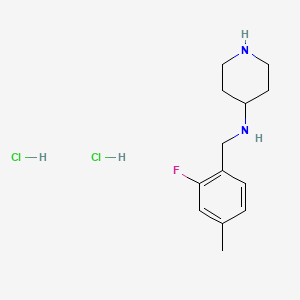
2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Wissenschaftliche Forschungsanwendungen
Chlorophenols in Waste Incineration
Chlorophenols (CP) are chemicals related to the broader category that includes the compound . They have been studied for their role as precursors to dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Research in this area focuses on the pathways through which CPs are generated and their environmental impact, particularly in relation to air pollution control devices (APCDs) and the potential for forming more harmful compounds through incomplete combustion and other reactions (Peng et al., 2016).
Synthesis of Clopidogrel
Another related area is the synthesis of clopidogrel, a thienopyridine-class antithrombotic drug. This research focuses on developing synthetic methodologies for such compounds, which are important for medical applications. Though not directly related to the compound , this research highlights the importance of chemical synthesis techniques in developing drugs and other chemical agents (Saeed et al., 2017).
Environmental Impact of Chlorinated Compounds
Studies on the environmental impact of chlorinated compounds, including chlorophenols and chlorinated hydrocarbons, provide insights into the fate, behavior, and toxicity of these chemicals in aquatic and terrestrial environments. Research in this area focuses on their persistence, bioaccumulation potential, and effects on human and ecosystem health. This body of work is crucial for understanding the environmental risks associated with the release of chlorinated compounds and for developing strategies for their management and mitigation (Haman et al., 2015).
Toxicological Studies
Toxicological studies of chlorophenols and their effects on fish provide detailed insights into the mechanisms of toxicity, including oxidative stress, immune system impact, endocrine disruption, and potential carcinogenicity. Such research is essential for assessing the safety of chemical compounds and understanding their biological impacts (Ge et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c1-18-7-11-8-19-13(15-11)16-12(17)6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGVETNMSAZNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate](/img/structure/B2664598.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2664600.png)
![Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2664601.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2664602.png)

![1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664606.png)
![4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide](/img/structure/B2664609.png)



![3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2664616.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea](/img/structure/B2664619.png)
